molecular formula C9H10ClNO2 B3116409 3-((3-Chlorophenyl)amino)propanoic acid CAS No. 21617-14-1

3-((3-Chlorophenyl)amino)propanoic acid

Cat. No. B3116409
CAS RN: 21617-14-1
M. Wt: 199.63 g/mol
InChI Key: YHXKNYLHVMSFKC-UHFFFAOYSA-N
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Description

“3-((3-Chlorophenyl)amino)propanoic acid” is a chemical compound with the molecular formula C9H10ClNO2 . It is also known as "(3R)-3-azaniumyl-3-(3-chlorophenyl)propanoate" . It is a white powder and is used in biochemical research .


Molecular Structure Analysis

The molecular structure of “3-((3-Chlorophenyl)amino)propanoic acid” can be represented by the SMILES notation: [NH3+] [C@H] (CC ( [O-])=O)C1=CC=CC (Cl)=C1 . This indicates that the molecule contains an amino group (NH3+), a carboxylic acid group (CC([O-])=O), and a chlorophenyl group (C1=CC=CC(Cl)=C1) .


Physical And Chemical Properties Analysis

“3-((3-Chlorophenyl)amino)propanoic acid” is a white to light yellow powder . The melting point is reported to be 220 °C .

Scientific Research Applications

Potential GABA B Receptor Antagonists

3-Amino-3-(4-chlorophenyl)propanoic acid and its related compounds have been studied for their weak specific antagonistic effects on the GABA B receptor. These compounds, including phosphonic and sulfonic acids, are considered lower homologues of baclofen, phaclofen, and saclofen, respectively. Their antagonist activity at the GABA B receptor suggests potential applications in neurological research and drug development (Abbenante, Hughes, & Prager, 1997).

Fluorescence Derivatization of Amino Acids

The compound has been used in fluorescence derivatization of amino acids for bioanalytical applications. It was coupled to various amino acids, producing derivatives that exhibit strong fluorescence, making them useful in biological assays and research. This indicates its potential as a fluorescent derivatising agent, enhancing the capabilities of fluorescence-based studies (Frade, Barros, Moura, & Gonçalves, 2007).

Asymmetric Synthesis and Biocatalysis

The compound and its derivatives have been investigated for their roles in asymmetric synthesis and biocatalysis. Studies have shown its use in the enzymatic preparation of (S)-amino acids, a key process in the production of pharmaceuticals and fine chemicals. This research highlights its potential in facilitating enantioselective synthesis, which is crucial for creating drugs with specific desired activities (Chen et al., 2011).

properties

IUPAC Name

3-(3-chloroanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXKNYLHVMSFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Chlorophenyl)amino)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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